molecular formula C25H28ClNO5 B12166007 4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one

4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B12166007
M. Wt: 457.9 g/mol
InChI Key: FEQAAELNJONUTG-UHFFFAOYSA-N
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Description

This compound features a chromen-2-one core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one can be achieved through multi-step organic synthesisThe final step typically involves the coupling of the dihydroisoquinoline moiety to the chromen-2-one core under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structural complexity and reactivity make it a valuable compound for research and development .

Properties

Molecular Formula

C25H28ClNO5

Molecular Weight

457.9 g/mol

IUPAC Name

4-butyl-6-chloro-8-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-hydroxychromen-2-one

InChI

InChI=1S/C25H28ClNO5/c1-4-5-6-16-11-23(28)32-25-18(16)12-20(26)24(29)19(25)14-27-8-7-15-9-21(30-2)22(31-3)10-17(15)13-27/h9-12,29H,4-8,13-14H2,1-3H3

InChI Key

FEQAAELNJONUTG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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